molecular formula C21H35NO2S B2627140 3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine CAS No. 349116-03-6

3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine

Cat. No.: B2627140
CAS No.: 349116-03-6
M. Wt: 365.58
InChI Key: JOWGGWZAKQKXBV-UHFFFAOYSA-N
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Description

3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine is an organic compound with the molecular formula C21H35NO2S and a molecular weight of 365.58 g/mol. This compound features a piperidine ring substituted with a sulfonyl group attached to a 2,4,6-tris(methylethyl)phenyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine typically involves the reaction of 3-methylpiperidine with 2,4,6-tris(methylethyl)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted piperidine derivatives with various functional groups replacing the sulfonyl group.

Scientific Research Applications

3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine involves its interaction with molecular targets through its sulfonyl and piperidine functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(methylethyl)phenyl sulfone: Similar structure but lacks the piperidine ring.

    3-Methylpiperidine: Contains the piperidine ring but lacks the sulfonyl group.

    2,4,6-Tris(methylethyl)benzenesulfonyl chloride: Precursor used in the synthesis of the compound.

Uniqueness

3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine is unique due to the combination of its piperidine ring and sulfonyl group attached to a 2,4,6-tris(methylethyl)phenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

3-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2S/c1-14(2)18-11-19(15(3)4)21(20(12-18)16(5)6)25(23,24)22-10-8-9-17(7)13-22/h11-12,14-17H,8-10,13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWGGWZAKQKXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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